molecular formula C8H10N2S B11780589 2-(tert-Butyl)thiazole-5-carbonitrile

2-(tert-Butyl)thiazole-5-carbonitrile

Cat. No.: B11780589
M. Wt: 166.25 g/mol
InChI Key: NQNLYRHJMOXYEQ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazole-5-carbonitrile typically involves the reaction of tert-butylamine with thioamide and a suitable nitrile source under controlled conditions. One common method includes the use of tert-butylamine, carbon disulfide, and a nitrile compound in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)thiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile
  • 2-(tert-Butyl)thiazole-5-carboxylic acid
  • 2-(tert-Butyl)thiazole-5-methyl

Uniqueness

2-(tert-Butyl)thiazole-5-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for diverse applications in research and industry .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H10N2S/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,1-3H3

InChI Key

NQNLYRHJMOXYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C#N

Origin of Product

United States

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